molecular formula C9H12ClNO3 B6271406 ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate CAS No. 2680533-37-1

ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate

Cat. No.: B6271406
CAS No.: 2680533-37-1
M. Wt: 217.6
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Description

Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate typically involves the cyclization of β-hydroxy amides to oxazolines, followed by chlorination and esterification. One common method includes the use of reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization process . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazole compounds.

Scientific Research Applications

Ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The chlorine atom and ester group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-(1,3-oxazol-2-yl)acetate
  • Methyl 4-chloro-2-(1,3-oxazol-2-yl)butanoate
  • Ethyl 4-bromo-2-(1,3-oxazol-2-yl)butanoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

2680533-37-1

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

93

Origin of Product

United States

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